2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide
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Overview
Description
2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide typically involves a multi-step process. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide and carboxamide groups. Common reagents used in the synthesis include thionyl chloride, p-toluidine, and 4-methoxybenzenesulfonyl chloride. The reaction conditions often involve refluxing in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperatures and durations to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfone derivatives, while reduction with sodium borohydride can produce amine derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex thiazole derivatives, which are of interest for their diverse chemical properties.
Biology: It has been studied for its potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s unique structure has prompted research into its potential as an anti-inflammatory and anticancer agent. Studies have shown promising results in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways. Similarly, its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
When compared to other thiazole derivatives, 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-(4-nitrophenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide: This compound has a nitro group instead of a methoxy group, which can lead to different reactivity and biological activity.
2-(4-chlorophenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide: The presence of a chloro group can influence the compound’s lipophilicity and interaction with biological targets.
2-(4-methylphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide: The methyl group can affect the compound’s steric properties and overall stability.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-3-5-13(6-4-12)19-17(22)16-11-26-18(20-16)21-27(23,24)15-9-7-14(25-2)8-10-15/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMOFLWEXWNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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